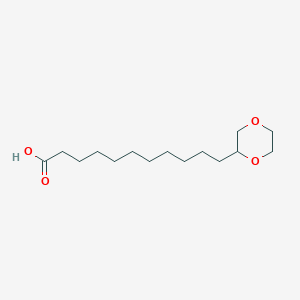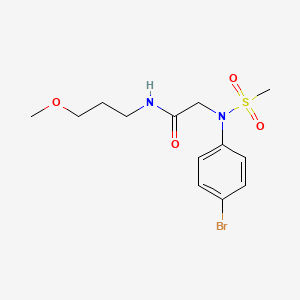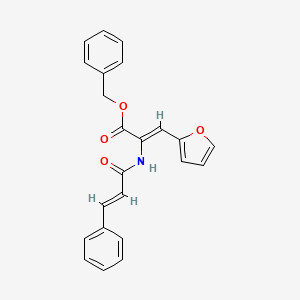
11-(1,4-dioxan-2-yl)undecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(1,4-dioxan-2-yl)undecanoic acid, also known as DU11, is a synthetic surfactant molecule that has gained attention in the scientific community due to its unique properties. This molecule is composed of two parts: a hydrophobic tail and a hydrophilic head. The hydrophobic tail is made up of 11 carbon atoms, while the hydrophilic head contains a dioxane ring. DU11 has been synthesized using a variety of methods, and has been shown to have potential applications in scientific research.
Mechanism of Action
11-(1,4-dioxan-2-yl)undecanoic acid works by lowering the surface tension between two substances, allowing them to mix more easily. This makes it useful as a surfactant, as it can help to stabilize emulsions and suspensions. 11-(1,4-dioxan-2-yl)undecanoic acid has also been shown to interact with biomolecules such as proteins and lipids, which could have potential applications in drug delivery and other biomedical applications.
Biochemical and Physiological Effects:
11-(1,4-dioxan-2-yl)undecanoic acid has been shown to have low toxicity and biocompatibility, making it a promising candidate for biomedical applications. Studies have shown that 11-(1,4-dioxan-2-yl)undecanoic acid can interact with cell membranes, and can affect the behavior of cells in culture. 11-(1,4-dioxan-2-yl)undecanoic acid has also been shown to have antimicrobial properties, which could make it useful in the development of new antibiotics.
Advantages and Limitations for Lab Experiments
11-(1,4-dioxan-2-yl)undecanoic acid has several advantages for use in lab experiments, including its low toxicity, biocompatibility, and ability to stabilize emulsions and suspensions. However, 11-(1,4-dioxan-2-yl)undecanoic acid can be difficult to synthesize and purify, which can make it expensive and time-consuming to use in large-scale experiments. Additionally, 11-(1,4-dioxan-2-yl)undecanoic acid can interact with other molecules in complex ways, which can make it difficult to predict its behavior in different experimental conditions.
Future Directions
There are several future directions for research on 11-(1,4-dioxan-2-yl)undecanoic acid, including the development of new synthesis methods, the investigation of its interactions with biomolecules, and the development of new applications in drug delivery and other biomedical fields. Additionally, further research is needed to fully understand the biochemical and physiological effects of 11-(1,4-dioxan-2-yl)undecanoic acid, and to determine its potential as a new class of surfactant molecules.
Synthesis Methods
11-(1,4-dioxan-2-yl)undecanoic acid can be synthesized using a variety of methods, including esterification, amidation, and ring-opening polymerization. One common method involves the reaction of 11-bromoundecanoic acid with ethylene glycol in the presence of a catalyst. This results in the formation of 11-(1,4-dioxan-2-yl)undecanoic acid, which can be purified using column chromatography.
Scientific Research Applications
11-(1,4-dioxan-2-yl)undecanoic acid has shown potential in a variety of scientific research applications, including as a surfactant for the preparation of nanoparticles, as a dispersant for graphene oxide, and as a stabilizer for emulsions. 11-(1,4-dioxan-2-yl)undecanoic acid has also been used as a template for the synthesis of mesoporous silica nanoparticles, which have potential applications in drug delivery and catalysis.
properties
IUPAC Name |
11-(1,4-dioxan-2-yl)undecanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O4/c16-15(17)10-8-6-4-2-1-3-5-7-9-14-13-18-11-12-19-14/h14H,1-13H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVDRCFTSWHOPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)CCCCCCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[1-(2-fluoro-4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide](/img/structure/B5223606.png)





![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-ethoxy-3-methoxyphenyl)acrylamide](/img/structure/B5223646.png)
![3-[(2,5-dimethoxyphenyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5223650.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5223651.png)
![butyl 4-{[bis(3-methylphenoxy)phosphoryl]amino}benzoate](/img/structure/B5223660.png)
![1-[(2,4-dibromophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5223664.png)
![3-[(2-hydroxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5223669.png)
![2-adamantyl[3-(dimethylamino)phenyl]amine](/img/structure/B5223673.png)
